4-(4-Benzylpiperazin-1-YL)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline
Description
4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline is a synthetic quinoline derivative featuring a benzylpiperazine moiety at position 4, a 4-chlorobenzenesulfonyl group at position 3, and a fluorine atom at position 6 of the quinoline core. The compound’s molecular formula is inferred as C27H25ClFN3O3S (molecular weight ~508.03 g/mol), with the 6-fluoro substitution likely enhancing electronegativity and metabolic stability compared to methoxy or chloro analogs .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c27-20-6-9-22(10-7-20)34(32,33)25-17-29-24-11-8-21(28)16-23(24)26(25)31-14-12-30(13-15-31)18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIMXOPFXSKGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-YL)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the piperazine moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylpiperazine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinoline core or the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonyl chlorides, fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-YL)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The quinoline core may intercalate with DNA, while the piperazine moiety can interact with protein targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The target compound shares structural motifs with several cinnoline and quinoline derivatives documented in the literature. Key comparisons include:
Key Observations :
- Position 6 Substitution : The 6-fluoro group in the target compound may enhance lipophilicity and metabolic resistance compared to 6-methoxy () or 6-chloro () variants .
- Position 3 Sulfonyl Group: The 4-chlorobenzenesulfonyl moiety in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with simpler sulfonamides or methyl groups in cinnoline derivatives .
Physicochemical and Functional Implications
- Solubility: The 4-chlorobenzenesulfonyl group may reduce aqueous solubility relative to non-sulfonylated cinnolines (), necessitating formulation optimization .
Biological Activity
4-(4-Benzylpiperazin-1-YL)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinoline is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Piperazine moiety : This is known for its role in enhancing the bioactivity of various pharmacological agents.
- Fluoroquinoline core : A class of compounds recognized for their antibacterial and antiviral properties.
- Sulfonyl group : Often associated with improved solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 360.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antagonism of Receptors : The compound acts as an antagonist at various neurotransmitter receptors, particularly the serotonin receptor subtype 5-HT6, which is implicated in cognitive functions and mood regulation .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission and neuronal excitability.
- Antimicrobial Properties : The fluoroquinoline structure suggests potential antibacterial activity, likely through the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
Pharmacological Profile
The pharmacological evaluation of this compound has shown promising results across various studies:
- Antidepressant Activity : Preclinical studies indicate significant antidepressant-like effects in animal models, suggesting its utility in treating mood disorders.
- Cognitive Enhancement : Research suggests that the compound may improve cognitive function, potentially beneficial for conditions like Alzheimer's disease due to its action on serotonin receptors .
- Antimicrobial Efficacy : In vitro studies have demonstrated effectiveness against a range of bacterial strains, indicating potential as an antibiotic agent .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects :
- Cognitive Function Enhancement :
- Antibacterial Activity Assessment :
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Weight | 360.43 g/mol |
| Molecular Formula | |
| Solubility | Soluble in DMSO and ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
